molecular formula C20H17N3O5 B2557917 Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-66-4

Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2557917
CAS RN: 1396765-66-4
M. Wt: 379.372
InChI Key: QALZTLFFLCFTMS-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, also known as EMBP, is a compound that has been synthesized and studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : A study detailed the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their in vitro cytotoxic activity against human cancer cell lines. These compounds, derived through reactions involving amino-pyrazole carboxamides, were investigated for their potential as cancer therapeutics, indicating significant activity against colon, lung, breast, and liver cancer cells (Hassan, Hafez, Osman, & Ali, 2015).

  • Amidation Processes : Research on microwave-assisted amidation of ethyl pyrazole carboxylates with primary aliphatic amines demonstrated efficient pathways to carboxamides, highlighting the method's utility in organic synthesis and potential applications in designing biologically active compounds (Milosevic et al., 2015).

  • Antitumor Agents : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. The research outlined a method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, showing significant effects against tumor model cancer cell lines, thus presenting a new avenue for developing antitumor medications (Nassar, Atta-Allah, & Elgazwy, 2015).

Chemical Synthesis and Material Science

  • Cross-Coupling Reactions : Ethyl triflyloxy pyrazole carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating their value in creating complex organic structures with potential applications in materials science and pharmaceutical chemistry (Arbačiauskienė et al., 2011).

  • Fluorescent Materials : The development of a cascade reaction leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence highlights potential applications in creating new fluorescent materials for bioimaging or sensing technologies (Yan, Guiyun, Ji, & Yanqing, 2018).

Mechanism of Action

properties

IUPAC Name

ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-3-27-20(25)14-11-21-23-8-7-13(10-15(14)23)22-19(24)17-9-12-5-4-6-16(26-2)18(12)28-17/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZTLFFLCFTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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